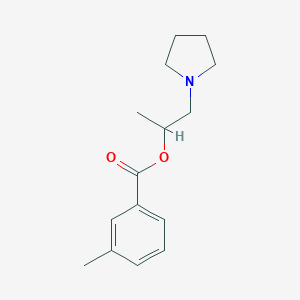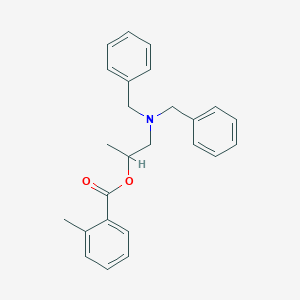![molecular formula C21H19N5O3 B294937 N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide, commonly known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of compounds known as hydrazones, which are known for their diverse biological activities.
Mecanismo De Acción
C16 exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in disease progression. C16 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. C16 also inhibits the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to induce apoptosis, or programmed cell death, in cancer cells. C16 also inhibits the proliferation and migration of cancer cells, thus preventing the spread of cancer. In addition, C16 has been found to reduce inflammation and oxidative stress, which are known to contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C16 has several advantages for use in lab experiments, including its ease of synthesis and its diverse biological activities. However, C16 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of C16. One potential area of research is the development of novel C16 derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of C16 with other anti-cancer and anti-inflammatory agents. Finally, the use of C16 in animal models of disease can provide valuable insights into its therapeutic potential and safety profile.
Conclusion:
In conclusion, C16 is a synthetic compound with promising therapeutic potential in various diseases. Its diverse biological activities and ease of synthesis make it an attractive target for further research. The elucidation of its mechanism of action and biochemical effects can provide valuable insights into its therapeutic potential and limitations.
Métodos De Síntesis
C16 can be synthesized through a multi-step process involving the reaction of 1-cyano-2-oxoindoline with hydrazine hydrate, followed by the reaction with 2-methylbenzoyl chloride. The resulting product is purified through column chromatography to obtain pure C16.
Aplicaciones Científicas De Investigación
C16 has been extensively studied for its potential therapeutic applications in various diseases. Several studies have reported the anti-cancer activity of C16, with promising results in inhibiting the growth of cancer cells. C16 has also been found to exhibit anti-inflammatory, anti-bacterial, and anti-fungal activities.
Propiedades
Fórmula molecular |
C21H19N5O3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H19N5O3/c1-14-7-2-3-8-15(14)20(28)23-13-18(27)24-25-19-16-9-4-5-10-17(16)26(21(19)29)12-6-11-22/h2-5,7-10H,6,12-13H2,1H3,(H,23,28)(H,24,27)/b25-19- |
Clave InChI |
IPIPUMKUNMVKPC-PLRJNAJWSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C\2/C3=CC=CC=C3N(C2=O)CCC#N |
SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NCC(=O)NN=C2C3=CC=CC=C3N(C2=O)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
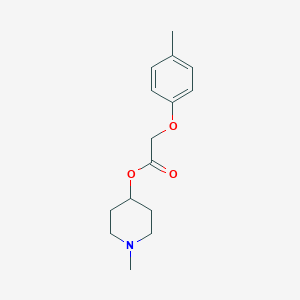
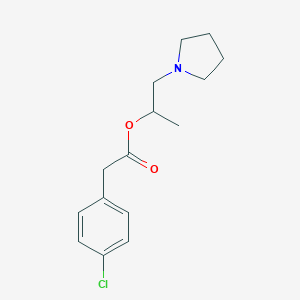
![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294866.png)
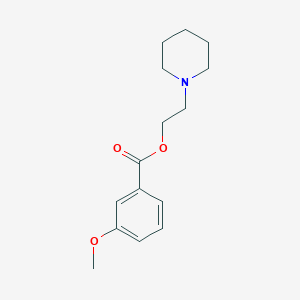
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)
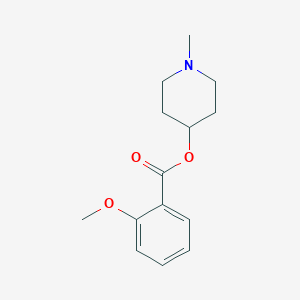
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
